molecular formula C14H22N6O3 B1418237 tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1135283-52-1

tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1418237
CAS No.: 1135283-52-1
M. Wt: 322.36 g/mol
InChI Key: KMFGHJRZYKUKJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with a molecular formula of C16H24N4O3. This compound is notable for its unique structure, which includes a pyrazine ring, a pyrimidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the pyrimidine ring. The tert-butyl ester group is then added through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine and pyrimidine derivatives, such as:

  • tert-Butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate analogs with different substituents.
  • Other pyrazinecarboxylate esters with varying ester groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[4-(N'-hydroxycarbamimidoyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3/c1-14(2,3)23-13(21)20-8-6-19(7-9-20)12-16-5-4-10(17-12)11(15)18-22/h4-5,22H,6-9H2,1-3H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFGHJRZYKUKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-52-1
Record name 1,1-Dimethylethyl 4-[4-[(hydroxyamino)iminomethyl]-2-pyrimidinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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